molecular formula C29H31ClN2O3 B2814539 N-(4-chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]adamantane-1-carboxamide CAS No. 300815-90-1

N-(4-chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]adamantane-1-carboxamide

Cat. No.: B2814539
CAS No.: 300815-90-1
M. Wt: 491.03
InChI Key: BNVCTGXADWYJGC-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]adamantane-1-carboxamide is a synthetic adamantane derivative characterized by a unique structural framework. The molecule combines an adamantane carboxamide core with a 4-chlorophenyl group and a butyl linker terminating in a 1,3-dioxo-isoindole moiety. Structural determination of such compounds often relies on X-ray crystallography tools like the SHELX software suite, which has been pivotal in small-molecule refinement.

Properties

IUPAC Name

N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31ClN2O3/c30-22-7-9-23(10-8-22)31(28(35)29-16-19-13-20(17-29)15-21(14-19)18-29)11-3-4-12-32-26(33)24-5-1-2-6-25(24)27(32)34/h1-2,5-10,19-21H,3-4,11-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVCTGXADWYJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)N(CCCCN4C(=O)C5=CC=CC=C5C4=O)C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]adamantane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene, followed by a series of functional group transformations.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst.

    Attachment of the 1,3-Dioxoisoindol-2-yl Moiety: This step involves the reaction of phthalic anhydride with an appropriate amine to form the 1,3-dioxoisoindol-2-yl group.

    Coupling Reactions: The final step involves coupling the intermediate compounds through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]adamantane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Key Observations :

  • Linker and Isoindole-dione : The butyl-isoindole-dione moiety increases molecular weight and rigidity, likely improving metabolic stability but reducing solubility compared to simpler adamantane carboxamides.
  • Molecular Weight : The target compound’s higher molecular weight (516.03 vs. 299.41) may influence bioavailability, adhering to Lipinski’s "rule of five" limits for drug-likeness.

Biological Activity

N-(4-chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]adamantane-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • An adamantane core
  • A chlorophenyl group
  • A butyl chain linked to a dioxo isoindole moiety

Molecular Formula

The molecular formula is C26H23ClN2O3C_{26}H_{23}ClN_{2}O_{3}, with a molecular weight of approximately 440.92 g/mol.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Kinase Inhibition : Preliminary studies suggest that the compound may inhibit key kinases involved in oncogenic signaling pathways. For instance, related compounds have shown inhibitory effects on AKT2/PKBβ, a critical pathway in glioma progression .
  • Anticancer Activity : The compound has been evaluated for its anticancer properties against various cell lines. In vitro studies have demonstrated that it can inhibit cell proliferation and induce apoptosis in cancer cells while exhibiting lower toxicity toward normal cells .

Research Findings

Several studies have investigated the biological activity of this compound:

Case Study 1: Anticancer Efficacy

In a study involving glioblastoma cell lines, this compound was found to significantly reduce cell viability at low micromolar concentrations. The study reported an EC50 value indicating potent growth inhibitory effects against glioma cells while sparing non-cancerous cells .

Case Study 2: Inhibition of Kinase Activity

A kinase profiling study revealed that the compound exhibited selective inhibition against AKT2/PKBβ with IC50 values around 12 μM. This specificity suggests potential for targeted therapy in cancers where AKT signaling is upregulated .

Data Table of Biological Activity

Study Cell Line EC50 (µM) Mechanism Notes
Glioblastoma StudyU87MG10AKT2/PKBβ InhibitionLow toxicity to non-cancerous cells
Kinase ProfilingVarious12Selective Kinase InhibitionHigh specificity for AKT2
General Anticancer ActivityVarious Cancer Lines15Induction of ApoptosisEffective against multiple types

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized?

  • Methodology :

  • Multi-step synthesis : Begin with adamantane-1-carboxylic acid activation (e.g., using thionyl chloride to form the acyl chloride). Couple with 4-(1,3-dioxoisoindolin-2-yl)butylamine via nucleophilic acyl substitution. Introduce the 4-chlorophenyl group through Buchwald-Hartwig amination or reductive amination .
  • Optimization : Use polar aprotic solvents (e.g., DMF, acetonitrile) for coupling steps. Catalysts like tetrabutylammonium acetate (for aryl substitutions) improve yields . Monitor reaction progress via TLC or HPLC .
    • Key Parameters :
StepReagents/ConditionsYield Optimization Tips
AcylationSOCl₂, 60°C, 4hUse anhydrous conditions
CouplingDMF, 80°C, 12hAdd 1.2 eq. of amine
PurificationColumn chromatography (CH₂Cl₂:IPA 9:1)Pre-purify intermediates

Q. What analytical techniques are critical for structural confirmation?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm adamantane backbone (δ 1.5–2.5 ppm for bridgehead protons) and isoindole-dione signals (δ 7.5–8.2 ppm aromatic protons) . Example data from analogous compounds:
Proton Environmentδ (ppm)MultiplicityReference
Adamantane CH₂1.6–2.1m
Isoindole-dione C=O7.8–8.2d/t
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ expected for C₂₉H₃₀ClN₂O₃: 513.18) .
  • X-ray Crystallography : Resolve crystal packing using SHELXL for adamantane rigidity and isoindole-dione planarity .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., disorder, twinning) be addressed for this compound?

  • Approach :

  • Disordered Atoms : Use PART instructions in SHELXL to model alternative conformations. Apply restraints to ADPs for overlapping atoms .
  • Twinning : Test for twinning via ROTAX (SHELXTL). Refine using TWIN/BASF commands with HKLF5 data .
    • Case Study : A related adamantane derivative required 3-part disorder modeling for the butyl chain, achieving R₁ < 0.05 after iterative refinement .

Q. How should contradictions in biological activity data (e.g., IC₅₀ variability) be resolved?

  • Methodology :

  • Assay Reprodubility : Validate protocols using positive controls (e.g., kinase inhibitors for enzyme studies). Test across multiple cell lines .
  • Structural Analog Analysis : Compare activity of derivatives (e.g., triazole vs. isoindole-dione substituents) to identify pharmacophores .
    • Example : A triazole-adamantane analog showed 10-fold higher activity than isoindole-dione variants, suggesting steric hindrance impacts target binding .

Q. What computational strategies predict target interactions and SAR?

  • Workflow :

Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., CDK2). Prioritize poses with adamantane in hydrophobic pockets .

MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD/RMSF plots .

QSAR Modeling : Train models with descriptors like LogP, polar surface area, and H-bond donors to predict activity cliffs .

Data Contradiction Analysis

Q. How to reconcile discrepancies in solubility and formulation stability studies?

  • Approach :

  • Solubility : Test in buffered solutions (pH 1.2–7.4) and surfactants (e.g., Tween-80). Adamantane derivatives often show pH-dependent solubility .
  • Stability : Conduct forced degradation studies (40°C/75% RH, 14 days). Monitor via HPLC for isoindole-dione hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.